1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one
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Overview
Description
1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one is a synthetic organic compound that belongs to the benzofuran class. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them valuable in drug discovery and development
Preparation Methods
The synthesis of 1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and environmentally benign, making it suitable for large-scale industrial production .
Chemical Reactions Analysis
1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens
Scientific Research Applications
1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one involves its interaction with specific molecular targets. The benzofuran ring structure allows it to bind to various enzymes and receptors, modulating their activity. For example, some benzofuran derivatives are known to inhibit microbial growth by interfering with essential enzymes . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Known for its photochemotherapeutic properties.
Angelicin: Exhibits anticancer activity. What sets this compound apart is its unique combination of the fluorophenyl and hydroxypropanone groups, which may confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
59132-63-7 |
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Molecular Formula |
C17H13FO3 |
Molecular Weight |
284.28 g/mol |
IUPAC Name |
1-[3-(4-fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one |
InChI |
InChI=1S/C17H13FO3/c18-13-6-4-11(5-7-13)16-10-21-17-12(8-14(20)9-19)2-1-3-15(16)17/h1-7,10,19H,8-9H2 |
InChI Key |
YXLPJQKTSJRWPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=CO2)C3=CC=C(C=C3)F)CC(=O)CO |
Origin of Product |
United States |
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